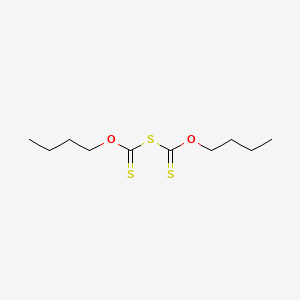
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a carbonic acid moiety where the hydrogen atoms are replaced by dithio and anhydrosulfide groups, and the esterification involves O,O-dibutyl groups. Esters are known for their wide occurrence in nature and their significant commercial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester typically involves the esterification of the corresponding carboxylic acid with butanol. The reaction is often catalyzed by acid or base catalysts to enhance the reaction rate and yield. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form primary alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Hydrolysis: Produces carboxylic acid and butanol.
Reduction: Produces primary alcohols.
Substitution: Produces substituted esters or other derivatives depending on the nucleophile used.
Scientific Research Applications
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester involves its interaction with molecular targets through its ester functional group. The ester group can undergo hydrolysis, releasing the active dithio and anhydrosulfide moieties, which can then interact with various biological pathways. These interactions can modulate enzymatic activities, signaling pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, dithio-, anhydrosulfide, O,O-dimethyl ester
- Carbonic acid, dithio-, anhydrosulfide, O,O-diethyl ester
- Carbonic acid, dithio-, anhydrosulfide, O,O-dipropyl ester
Uniqueness
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester is unique due to its specific esterification with butanol, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl groups provide different solubility, reactivity, and biological activity profiles, making this compound particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
4092-75-5 |
|---|---|
Molecular Formula |
C10H18O2S3 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
O-butyl butoxycarbothioylsulfanylmethanethioate |
InChI |
InChI=1S/C10H18O2S3/c1-3-5-7-11-9(13)15-10(14)12-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
HKVCKTCLLPVCKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=S)SC(=S)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
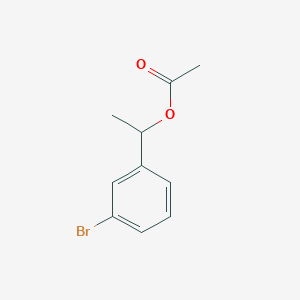
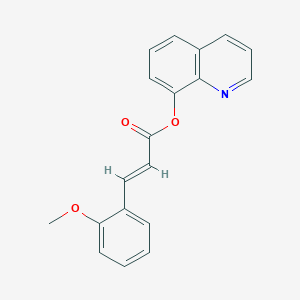
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)

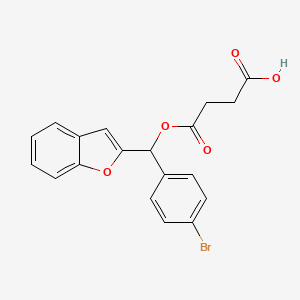

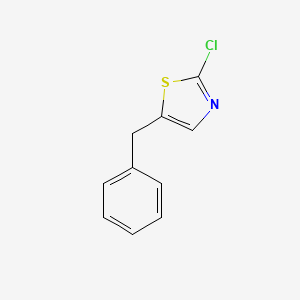
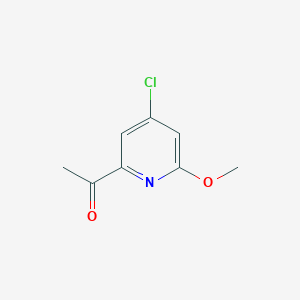
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
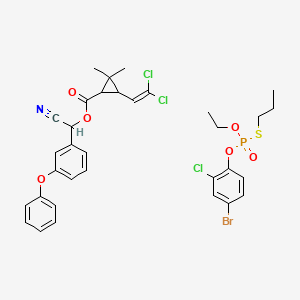
![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)
![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
